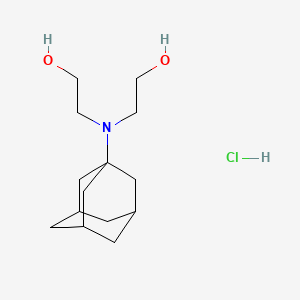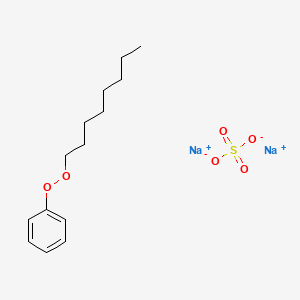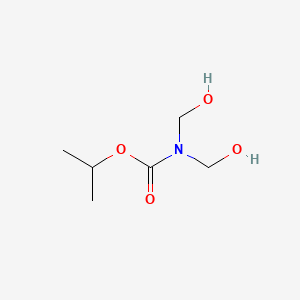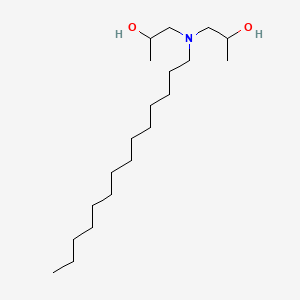
1,1'-(Tetradecylimino)dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Tetradecylimino)dipropan-2-ol is a chemical compound with the molecular formula C20H43NO2. It is known for its unique structure, which includes a tetradecyl group attached to an imino group, and two propan-2-ol groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Tetradecylimino)dipropan-2-ol typically involves the reaction of tetradecylamine with propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Tetradecylamine with Propylene Oxide: Tetradecylamine is reacted with propylene oxide in the presence of a catalyst, such as a strong base like sodium hydroxide or potassium hydroxide.
Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain pure 1,1’-(Tetradecylimino)dipropan-2-ol.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Tetradecylimino)dipropan-2-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Tetradecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce corresponding alcohols, ketones, or carboxylic acids.
Reduction: May yield amines or other reduced derivatives.
Substitution: May result in the formation of halogenated or alkylated products.
Scientific Research Applications
1,1’-(Tetradecylimino)dipropan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Tetradecylimino)dipropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with cellular membranes, proteins, and enzymes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,1’-(Tetradecylimino)dipropan-2-ol can be compared with other similar compounds, such as:
1,1’-(Dodecylimino)dipropan-2-ol: Similar structure but with a shorter alkyl chain.
1,1’-(Hexadecylimino)dipropan-2-ol: Similar structure but with a longer alkyl chain.
1,1’-(Octadecylimino)dipropan-2-ol: Similar structure but with an even longer alkyl chain.
The uniqueness of 1,1’-(Tetradecylimino)dipropan-2-ol lies in its specific alkyl chain length, which influences its chemical properties and applications.
Properties
CAS No. |
5865-88-3 |
|---|---|
Molecular Formula |
C20H43NO2 |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(tetradecyl)amino]propan-2-ol |
InChI |
InChI=1S/C20H43NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19(2)22)18-20(3)23/h19-20,22-23H,4-18H2,1-3H3 |
InChI Key |
NMEWVFFBYQFTLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


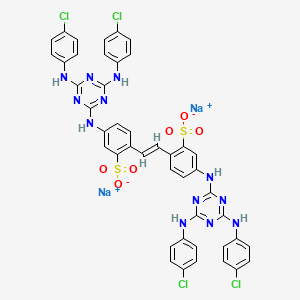

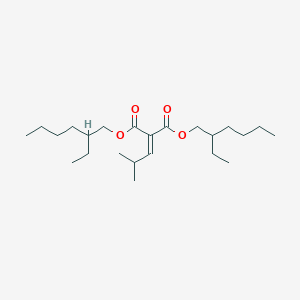
![Naphtho[2,1-B]thiophene-1-OL](/img/structure/B13759919.png)
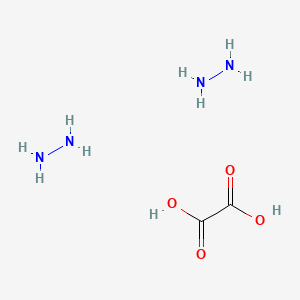

![Acetamide, N-[4-methoxy-3-[(phenylmethyl)amino]phenyl]-](/img/structure/B13759929.png)
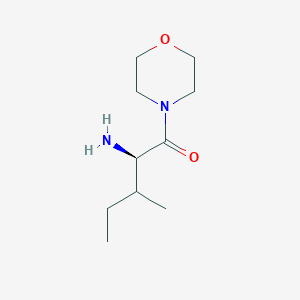

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13759957.png)
